molecular formula C14H11BrO3S B5509756 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone

1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone

Cat. No. B5509756
M. Wt: 339.21 g/mol
InChI Key: JWHMVCXCZLETGB-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone” is likely an organic compound containing a bromophenyl group, a phenylsulfonyl group, and an ethanone (ketone) group. The presence of these functional groups will influence its chemical properties and reactivity .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

"1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" serves as a precursor in the synthesis of novel organic compounds. For instance, it has been utilized in the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety. These compounds have shown potential cytotoxicity against liver and breast cancer, indicating their significance in the development of new anticancer agents (Hessien, Kadah, & Marzouk, 2009). Additionally, derivatives of "1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" have been explored for their role in chemoenzymatic synthesis processes, highlighting the versatility of this compound in facilitating complex chemical transformations (González-Martínez, Gotor, & Gotor-Fernández, 2019).

Catalysis and Material Science

Research has also delved into the use of sulfone derivatives for catalytic applications and the development of new materials. For example, sulfonated microporous organic-inorganic hybrids, potentially derived from similar precursor compounds, have been identified as strong Brønsted acids with applications in catalysis (Wang, Heising, & Clearfield, 2003). These materials demonstrate significant surface areas and pore dimensions, making them suitable for separations, ion exchange, and catalytic processes.

Antiviral and Antibacterial Applications

Derivatives of "1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" have been investigated for their potential as inhibitors of HIV-1 replication. Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were synthesized and identified as inhibitors, showcasing the compound's utility in medicinal chemistry research focused on treating infectious diseases (Che et al., 2015).

Antifungal and Antibacterial Agents

The synthesis of 2,4,5-trisubstituted-1H-imidazoles starting from derivatives of "1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" has demonstrated antibacterial and antifungal properties. This underscores the compound's relevance in developing new antimicrobial agents (Sawant, Patil, & Baravkar, 2011).

properties

IUPAC Name

2-(benzenesulfonyl)-1-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHMVCXCZLETGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone

Synthesis routes and methods

Procedure details

To benzenesulfonyl chloride (0.5 mL, 3.92 mmol) in 4:1 v/v tetrahydrofuran-water (20 mL) was added powdered zinc (282 mg, 4.31 mmol, 1.1 eq.) followed by 4-bromophenacyl bromide (1.31 g, 4.70 mmol, 1.2 eq.). The reaction mixture was stirred at room temperature for 17 hours. The volatile solvent was evaporated under reduced pressure and poured into water. The reaction was extracted with ethyl acetate (2×150 mL), and the combined organic layers were washed with brine (1×100 mL), dried (MgSO4), filtered, and evaporated under reduce pressure. The crude product was purified using MPLC (Biotage) eluted with 5:1 v/v hexane-ethyl acetate. Crystallization from dichloromethane-hexane gave the desired product as a white fluffy solid (486 mg, 36.6% yield). MS LC-MS (ES MH+=340); TLC (Rf=0.30, 25% ethyl acetate-hexane)
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
282 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
Yield
36.6%

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